molecular formula C21H17N3O2 B14508105 5-Anilino-1,6-dimethyl-3-phenyl-1H-indazole-4,7-dione CAS No. 63190-34-1

5-Anilino-1,6-dimethyl-3-phenyl-1H-indazole-4,7-dione

Cat. No.: B14508105
CAS No.: 63190-34-1
M. Wt: 343.4 g/mol
InChI Key: PVYKTJXGOOGOIQ-UHFFFAOYSA-N
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Description

5-Anilino-1,6-dimethyl-3-phenyl-1H-indazole-4,7-dione: is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Anilino-1,6-dimethyl-3-phenyl-1H-indazole-4,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of aniline derivatives with diketones, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and oxidation processes efficiently .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Anilino-1,6-dimethyl-3-phenyl-1H-indazole-4,7-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine: In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance .

Mechanism of Action

The mechanism of action of 5-Anilino-1,6-dimethyl-3-phenyl-1H-indazole-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

    1H-Indazole: A simpler indazole derivative with a similar core structure.

    2H-Indazole: Another indazole derivative with different tautomeric forms.

    3-Phenyl-1H-indazole: A compound with a similar phenyl substitution pattern.

Uniqueness: 5-Anilino-1,6-dimethyl-3-phenyl-1H-indazole-4,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of aniline and phenyl groups, along with the indazole core, makes it a versatile compound for various applications.

Properties

CAS No.

63190-34-1

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

5-anilino-1,6-dimethyl-3-phenylindazole-4,7-dione

InChI

InChI=1S/C21H17N3O2/c1-13-17(22-15-11-7-4-8-12-15)21(26)16-18(14-9-5-3-6-10-14)23-24(2)19(16)20(13)25/h3-12,22H,1-2H3

InChI Key

PVYKTJXGOOGOIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N(N=C2C3=CC=CC=C3)C)NC4=CC=CC=C4

Origin of Product

United States

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